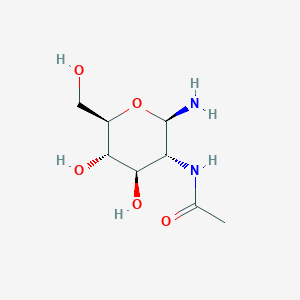

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Description

N-Acetyl-beta-D-glucosaminylamine: is a derivative of glucosamine, a naturally occurring amino sugar. This compound is known for its role in various biological processes, including the degradation of glycosides and amino sugars that form structural components in many tissues . It is a high molecular-weight hydrolytic lysosomal enzyme found in many tissues of the body .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGXOCXFFNKASF-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036106 | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-glucosaminylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114910-04-2, 4229-38-3 | |

| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-beta-D-glucosaminylamine typically involves the acetylation of glucosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods: Industrial production of N-Acetyl-beta-D-glucosaminylamine involves enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of arthropods and insects . The enzymatic process is preferred due to its efficiency and specificity, producing high yields of the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions: N-Acetyl-beta-D-glucosaminylamine undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the amino group, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Various alkyl halides in the presence of a base.

Major Products:

Oxidation: Produces N-acetylglucosaminic acid.

Reduction: Produces N-acetylglucosamine.

Substitution: Produces N-alkyl derivatives of N-acetylglucosaminylamine.

Applications De Recherche Scientifique

Chemistry: N-Acetyl-beta-D-glucosaminylamine is used in the synthesis of complex carbohydrates and glycoproteins .

Biology: It plays a crucial role in the degradation of glycosides and amino sugars, which are essential for cellular metabolism .

Medicine: This compound is used as a biomarker for renal proximal tubular damage due to its stability in urine and high activity in tubular lysosomes .

Industry: N-Acetyl-beta-D-glucosaminylamine is used in the production of bioethanol, single-cell proteins, and pharmaceutical therapeutics .

Mécanisme D'action

N-Acetyl-beta-D-glucosaminylamine exerts its effects by breaking chemical bonds of glycosides and amino sugars . It is involved in the degradation and disposal of various parts of the cell, including the cell membrane . The compound interacts with molecular targets such as glycoproteins and enzymes, facilitating their breakdown and recycling .

Comparaison Avec Des Composés Similaires

N-Acetylglucosamine: A precursor in the biosynthesis of glycosaminoglycans.

N-Acetylgalactosamine: Involved in the biosynthesis of glycoproteins and glycolipids.

N-Acetylmannosamine: A precursor in the biosynthesis of sialic acids.

Uniqueness: N-Acetyl-beta-D-glucosaminylamine is unique due to its specific role in the degradation of glycosides and amino sugars, making it a valuable biomarker for renal damage . Its stability in urine and high activity in tubular lysosomes further distinguish it from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.